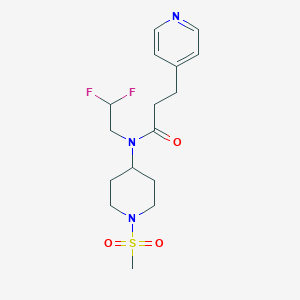![molecular formula C13H13N5S B7420522 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine](/img/structure/B7420522.png)
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine is a heterocyclic compound that features a purine core substituted with a 5-ethylpyridin-2-yl group via a methylsulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine typically involves the following steps:
Preparation of 5-ethylpyridin-2-ylmethanol: This intermediate can be synthesized by the reduction of 5-ethylpyridine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Formation of 5-ethylpyridin-2-ylmethyl chloride: The alcohol group of 5-ethylpyridin-2-ylmethanol is converted to a chloride using thionyl chloride.
Nucleophilic Substitution: The 5-ethylpyridin-2-ylmethyl chloride is then reacted with 6-mercaptopurine in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the pyridine substituent.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the purine ring or pyridine substituent.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving purine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting purine-related pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine involves its interaction with molecular targets such as enzymes or receptors that recognize purine derivatives. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-mercaptopurine: A purine derivative with a thiol group at the 6-position.
5-ethylpyridin-2-ylmethyl chloride: An intermediate in the synthesis of the target compound.
6-thioguanine: Another purine derivative with a thiol group.
Uniqueness
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine is unique due to the presence of both a purine core and a 5-ethylpyridin-2-yl group linked via a methylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-9-3-4-10(14-5-9)6-19-13-11-12(16-7-15-11)17-8-18-13/h3-5,7-8H,2,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANSOGVQPFGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-5-[methyl(phenyl)sulfamoyl]-N-(2-pyrazol-1-ylethyl)benzamide](/img/structure/B7420446.png)
![N-[4-(difluoromethoxy)-2-fluorophenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7420450.png)
![2-(methoxymethyl)-N-[(4-phenylsulfanylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7420458.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7420467.png)

![Methyl 2-[4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylphenoxy]acetate](/img/structure/B7420473.png)
![Ethyl 1-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylpiperidine-4-carboxylate](/img/structure/B7420475.png)
![2-chloro-5-[methyl(phenyl)sulfamoyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B7420479.png)
![N-(4-fluorophenyl)-1-[4-(2,2,2-trifluoroethoxy)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7420481.png)
![Methyl 4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7420488.png)
![ethyl N-[4-[[4-[(4-fluorophenyl)carbamoyl]piperidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7420495.png)
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7420501.png)
![2-phenyl-N-[4-(3,3,3-trifluoropropanoylamino)phenyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7420530.png)
![4-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7420533.png)
